molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]

2-Deoxy-D-glucose-[3H(G)]

Cat. No.: B13833045
M. Wt: 166.16 g/mol
InChI Key: VRYALKFFQXWPIH-URGYAHDMSA-N
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Description

2-Deoxy-D-glucose-[3H(G)] is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with tritium (3H). This modification prevents it from undergoing glycolysis, making it a valuable tool in biochemical research, particularly in studying glucose metabolism and cellular uptake mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-glucose-[3H(G)] typically involves the reduction of D-glucose. The hydroxyl group at the second carbon is replaced with hydrogen using a deoxygenation reaction. Tritium labeling is achieved through a catalytic exchange reaction where tritium gas is introduced in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2-Deoxy-D-glucose-[3H(G)] involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose-[3H(G)] primarily undergoes substitution reactions due to the presence of the tritium label. It can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tritium label .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives of 2-Deoxy-D-glucose-[3H(G)] .

Scientific Research Applications

2-Deoxy-D-glucose-[3H(G)] has a wide range of applications in scientific research:

Mechanism of Action

2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation leads to a depletion of cellular ATP, inducing cell death, particularly in rapidly dividing cells like cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-glucose-[3H(G)] is unique due to its tritium label, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in research settings where detailed metabolic studies are required .

Properties

Molecular Formula

C6H12O5

Molecular Weight

166.16 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T

InChI Key

VRYALKFFQXWPIH-URGYAHDMSA-N

Isomeric SMILES

[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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